N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride
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Overview
Description
N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride: is a cationic lipid compound widely used in biochemical research. It is known for its role in forming liposomes and lipid nanoparticles, which are essential for the delivery of nucleic acids and other molecules into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride typically involves the esterification of glycerol with palmitic acid, followed by quaternization with trimethylamine. The reaction conditions often include the use of solvents like chloroform or ethanol and may require specific temperature and pH conditions to optimize yield .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: : N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ester hydrolysis under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.
Ester Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: Can yield various substituted ammonium compounds.
Ester Hydrolysis: Produces glycerol and palmitic acid.
Scientific Research Applications
N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride has a broad range of applications in scientific research:
Chemistry: Used in the synthesis of liposomes and lipid nanoparticles.
Biology: Facilitates the transfection of DNA, RNA, and other negatively charged molecules into eukaryotic cells.
Medicine: Employed in drug delivery systems, particularly for gene therapy and vaccine development.
Industry: Utilized in the formulation of personal care products like shampoos and conditioners to enhance product absorption and efficacy
Mechanism of Action
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as nucleic acids. This interaction facilitates the formation of liposomes and lipid nanoparticles, which can encapsulate and deliver these molecules into cells. The molecular targets include cell membranes, where the compound integrates to form stable delivery systems .
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-2,3-bis(oleoyloxy)propan-1-aminium chloride: Another cationic lipid used for similar applications but with oleic acid instead of palmitic acid.
1,2-Dioleoyl-3-trimethylammoniumpropane: Known for its use in liposome formation and transfection applications
Uniqueness: : N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride is unique due to its specific fatty acid composition (palmitic acid), which can influence the stability and efficiency of the liposomes and lipid nanoparticles it forms. This makes it particularly suitable for certain applications where stability is crucial .
Properties
Molecular Formula |
C38H76ClNO4 |
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Molecular Weight |
646.5 g/mol |
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C38H76NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37(40)42-35-36(34-39(3,4)5)43-38(41)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h36H,6-35H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
KYARZEFZZOGPGS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
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